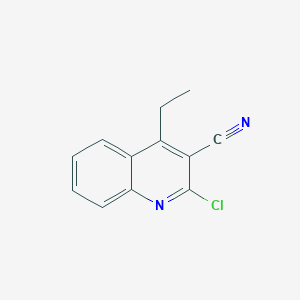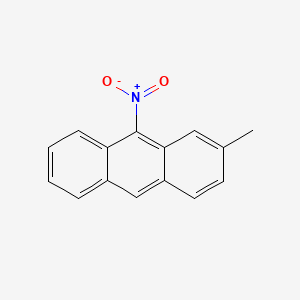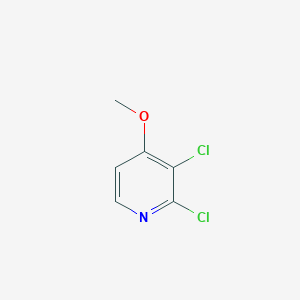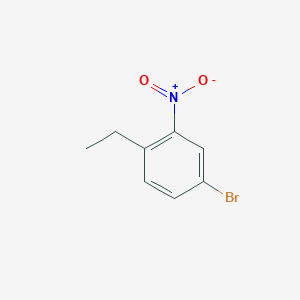![molecular formula C9H10BrNO B3032140 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-48-3](/img/structure/B3032140.png)
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Übersicht
Beschreibung
“6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the CAS number 1154740-48-3 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO/c1-6-7(10)2-3-8-9(6)11-4-5-12-8/h2-3,11H,4-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Applications
The compound has been linked to potential anti-cancer applications. In a study, some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids were synthesized and tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .
Antibacterial Applications
The 1,4-benzoxazine compounds, which include “6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine”, have shown antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.
Antithrombotic Applications
These compounds have also been associated with antithrombotic activities . This suggests that they could be used in the treatment or prevention of blood clots.
Anticonvulsant Applications
The 1,4-benzoxazine compounds have demonstrated anticonvulsant activities . This indicates their potential use in the treatment of seizure disorders.
Dopamine Agonists
These compounds have been found to act as dopamine agonists . Dopamine agonists are used in the treatment of Parkinson’s disease and other neurological disorders.
Inhibitors of PI3Kinase
The 1,4-benzoxazine compounds have been found to inhibit PI3Kinase , an enzyme that is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential candidates for the treatment of cancer.
Activators of PGI2 Receptor
These compounds have been found to activate the PGI2 receptor , which plays a role in vasodilation and inhibition of platelet aggregation. This suggests potential applications in cardiovascular health.
Bladder-Selective Potassium Channel Openers
The 1,4-benzoxazine compounds have been found to act as bladder-selective potassium channel openers . This suggests potential applications in the treatment of bladder disorders.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit potent renin inhibition , suggesting that renin could be a potential target. Renin is an enzyme involved in the regulation of blood pressure and electrolyte balance.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.
Pharmacokinetics
Compounds with a 2-methyl-2-aryl substitution pattern, which this compound possesses, have been reported to exhibit good permeability, solubility, and metabolic stability . These properties are crucial for bioavailability, suggesting that this compound could potentially be well-absorbed and distributed in the body, and could be metabolically stable.
Result of Action
Similar compounds have been reported to exhibit anticancer activity , suggesting that this compound could potentially induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-7(10)2-3-8-9(6)11-4-5-12-8/h2-3,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKHUEGCOXQRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244872 | |
| Record name | 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
CAS RN |
1154740-48-3 | |
| Record name | 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154740-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)
![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)


![2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3032065.png)
![[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)





![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)

